An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in the development of various pharmacologically active compounds. This document details the chemical properties, a robust synthesis protocol derived from analogous reactions, and the underlying reaction mechanism.
Physicochemical Properties
1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, with the CAS number 147539-23-9, is a solid at room temperature. It is typically stored in an inert atmosphere at 2-8°C.[1] Commercial preparations are generally available with a purity of 95%.[2]
| Property | Value |
| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate[3] |
| Molecular Formula | C₁₃H₁₈ClN₅O₄[3] |
| Molecular Weight | 343.77 g/mol |
| CAS Number | 147539-23-9[3] |
| Physical Form | Solid |
| Storage Temperature | 2-8°C (Inert atmosphere)[1] |
| Purity (Typical) | 95%[2] |
Synthesis Protocol
The synthesis of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4,6-dichloro-5-nitropyrimidine with 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine). The electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring activate the chloro-substituents towards nucleophilic attack by the secondary amine of the Boc-piperazine.
Reaction Scheme
Experimental Protocol
This protocol is adapted from established procedures for analogous nucleophilic aromatic substitution reactions on halogenated nitroaromatic compounds.[4]
Materials:
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4,6-dichloro-5-nitropyrimidine
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1-Boc-piperazine
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Toluene (anhydrous)
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Triethylamine (or another suitable non-nucleophilic base)
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Deionized water
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Hexane
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Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (1.0 equivalent) and anhydrous toluene. Stir the mixture at room temperature until the 1-Boc-piperazine is fully dissolved.
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Addition of Reactants: Add 4,6-dichloro-5-nitropyrimidine (1.0-1.2 equivalents) to the solution, followed by the addition of triethylamine (1.5-2.0 equivalents).
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Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with deionized water, followed by a brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Process Workflow
Reaction Mechanism
The synthesis proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic and heteroaromatic systems.
This in-depth guide provides the essential information for the successful synthesis of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. Researchers are advised to adhere to standard laboratory safety practices when carrying out this procedure. The provided protocol, based on analogous and well-established reactions, offers a solid foundation for the preparation of this valuable synthetic intermediate.
References
- 1. 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine | 147539-23-9 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby - Google Patents [patents.google.com]
